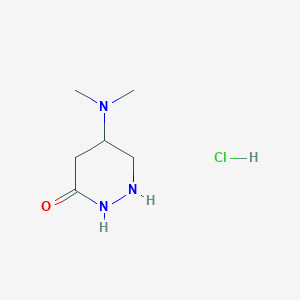
5-(Dimethylamino)diazinan-3-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)diazinan-3-one;hydrochloride is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)diazinan-3-one;hydrochloride involves several steps. One common method includes the reaction of dimethylamine with a suitable diazinanone precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain product quality. The final product is purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)diazinan-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)diazinan-3-one;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)diazinan-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(N,N-Dimethyl)amiloride hydrochloride: This compound shares structural similarities and is used as a selective blocker of Na+/H+ antiport.
5-amino-1,3-diazinan-2-one hydrochloride: Another related compound with similar chemical properties.
Uniqueness
5-(Dimethylamino)diazinan-3-one;hydrochloride stands out due to its specific chemical structure, which imparts unique reactivity and biological activity. Its versatility in various applications, from chemistry to medicine, highlights its importance in scientific research and industrial processes .
Eigenschaften
Molekularformel |
C6H14ClN3O |
|---|---|
Molekulargewicht |
179.65 g/mol |
IUPAC-Name |
5-(dimethylamino)diazinan-3-one;hydrochloride |
InChI |
InChI=1S/C6H13N3O.ClH/c1-9(2)5-3-6(10)8-7-4-5;/h5,7H,3-4H2,1-2H3,(H,8,10);1H |
InChI-Schlüssel |
MCJMOHDHFZNWDF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CC(=O)NNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


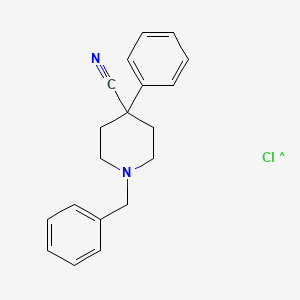
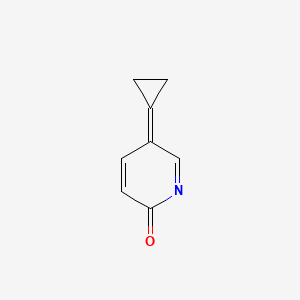
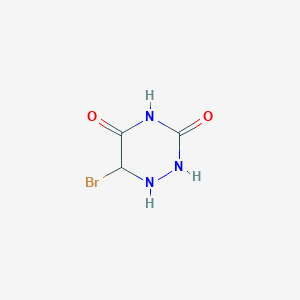
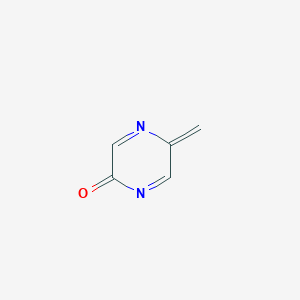
![7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360813.png)
![Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)
![Calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B12360821.png)
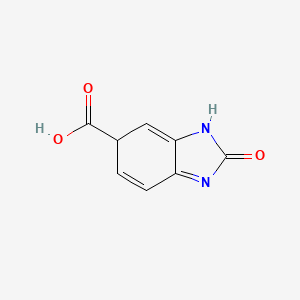

![(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12360843.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate](/img/structure/B12360853.png)


